Bromodifluoroacetic acid

Descripción general

Descripción

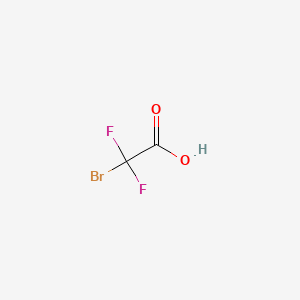

Bromodifluoroacetic acid, also known as 2-bromo-2,2-difluoroacetic acid, is a halogenated organic compound . It has the molecular formula C2HBrF2O2, an average mass of 174.929 Da, and a monoisotopic mass of 173.912796 Da .

Synthesis Analysis

The synthesis of Bromodifluoroacetic acid has been studied using a catalytic distillation process. This process involves the transesterification of methyl and ethyl esters of bromodifluoroacetic acid with trifluoroacetic acid, using sulfuric acid as a catalyst .Molecular Structure Analysis

The Bromodifluoroacetic acid molecule contains a total of 7 bonds. There are 6 non-H bonds, 1 multiple bond, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The chemical reactions involving Bromodifluoroacetic acid have been studied extensively. One such reaction is the transesterification of its methyl and ethyl esters with trifluoroacetic acid . This reaction was carried out in a catalytic distillation column, using sulfuric acid as a catalyst .Physical And Chemical Properties Analysis

Bromodifluoroacetic acid has a density of 2.2±0.1 g/cm3, a boiling point of 145.5±0.0 °C at 760 mmHg, and a vapour pressure of 2.7±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 42.2±6.0 kJ/mol and a flash point of 36.8±25.9 °C . The index of refraction is 1.434, and the molar refractivity is 20.9±0.3 cm3 .Aplicaciones Científicas De Investigación

Synthesis Technology

Bromodifluoroacetic acid (BrCF2COOH) is used in synthesis technology. A catalytic distillation process reacting in a column bottom was experimentally studied for the transesterification of methyl and ethyl esters of bromodifluoroacetic acid with trifluoroacetic acid .

Medicine and Pharmaceutics

BrCF2COOH is used in the field of medicine and pharmaceutics . It’s used in the synthesis of a number of medicines .

Food Industry

In the food industry, bromodifluoroacetic acid is used due to its unique properties such as high stability, low absorbancy, lipophilicity, incombustibility, and water-, oil-, and soil-repellency properties .

Agrochemistry

Bromodifluoroacetic acid is also used in agrochemistry .

Household Chemistry

In household chemistry, bromodifluoroacetic acid is used due to its unique properties .

Textile Industry

In the textile industry, bromodifluoroacetic acid is used due to its unique properties .

Mechanical Engineering

In mechanical engineering, bromodifluoroacetic acid is used due to its unique properties .

Optics and Electronics

In optics and electronics, bromodifluoroacetic acid is used due to its unique properties .

Mecanismo De Acción

Target of Action

Bromodifluoroacetic acid is a halogenated organic compound . It possesses the ability to bind to specific molecules, thereby modifying their structure and function . This distinctive characteristic renders it an invaluable tool in exploring the mechanism of action of enzymes and proteins .

Mode of Action

It is known that bromodifluoroacetic acid can be used to introduce the cf2 group when synthesising chemical compounds . This suggests that it may interact with its targets by introducing the CF2 group, thereby altering their structure and function.

Biochemical Pathways

It is known that bromodifluoroacetic acid can be used in the synthesis of chemical compounds . This suggests that it may play a role in various biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

It is known that bromodifluoroacetic acid has high gastrointestinal (gi) absorption and is bbb permeant . This suggests that it can be readily absorbed in the GI tract and can cross the blood-brain barrier, which may impact its bioavailability.

Result of Action

Given its ability to bind to specific molecules and modify their structure and function , it is likely that Bromodifluoroacetic acid’s action results in changes at the molecular and cellular level.

Action Environment

It is known that bromodifluoroacetic acid is a colorless to slightly yellow liquid , suggesting that its physical state may be influenced by environmental conditions such as temperature and pressure.

Safety and Hazards

Bromodifluoroacetic acid is a hazardous substance. It is recommended to wear personal protective equipment when handling it and to use it only in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion of its vapors or spray mist should be prevented .

Direcciones Futuras

Bromodifluoroacetic acid is used as an industrially demanded semiproduct, particularly for the production of polymers with specific properties and the synthesis of a number of medicines . Its derivatives are widely used in organic synthesis . The traditional method used for the synthesis of fluororganic acids is a multistage process, which requires great capital and energy expenditures . This process can be intensified by replacing its final stages via the synthesis of acid from ester through the combined transesterification process in a catalytic distillation column .

Propiedades

IUPAC Name |

2-bromo-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrF2O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCMQBRCQWOSHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378334 | |

| Record name | Bromodifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromodifluoroacetic acid | |

CAS RN |

354-08-5 | |

| Record name | 2-Bromo-2,2-difluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

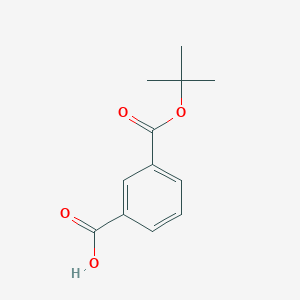

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

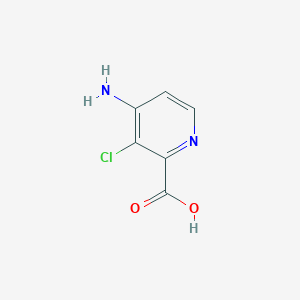

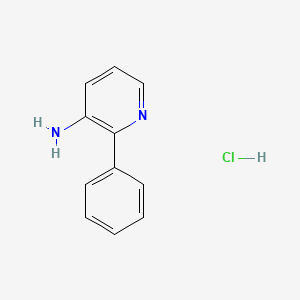

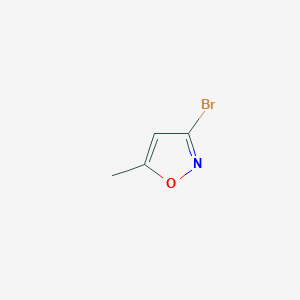

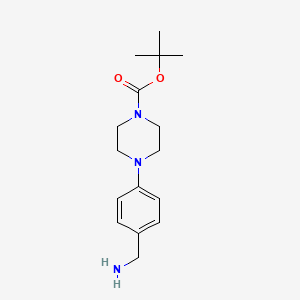

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.